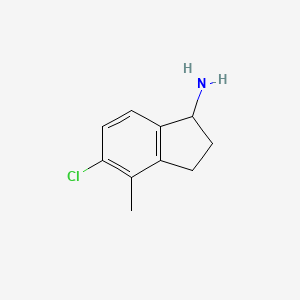![molecular formula C6H5ClN4O B11911391 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11911391.png)
2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its diverse biological activities, including protein kinase inhibition and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one typically involves the following steps :
Starting Materials: Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives.
Ammonia Treatment: The starting materials are treated with ammonia to form 2-(4-aminopyrimidin-5-yl)acetamides.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Cyclization Reactions: Formation of the pyrrolopyrimidine ring system through cyclization of intermediate compounds.
Common Reagents and Conditions
Ammonia: Used for the initial formation of acetamides.
Potassium Carbonate: Employed in basic conditions for cyclization.
Hydrochloric Acid: Utilized in acidic conditions for cyclization.
Major Products
The major product of these reactions is the target compound itself, this compound, along with various substituted derivatives depending on the nucleophiles used in substitution reactions .
Applications De Recherche Scientifique
2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: Another class of compounds with comparable structures and functions.
Uniqueness
2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets, such as CDKs .
Propriétés
Formule moléculaire |
C6H5ClN4O |
|---|---|
Poids moléculaire |
184.58 g/mol |
Nom IUPAC |
2-amino-4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H5ClN4O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H3,8,9,10,11,12) |
Clé InChI |
QSBSYCIZIFWVLX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(NC1=O)N=C(N=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11911313.png)


![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)

![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)



![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)



